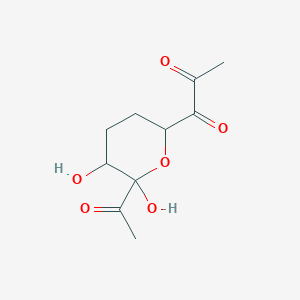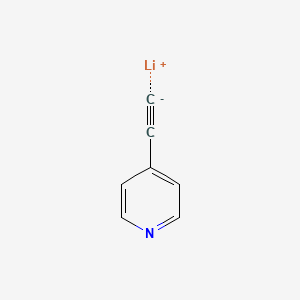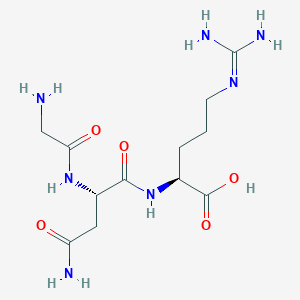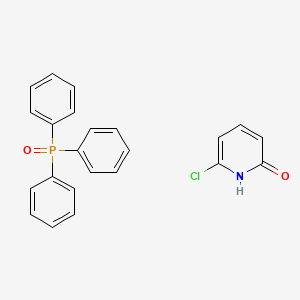
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester is an organic compound with the molecular formula C19H30O4 It is a derivative of decanoic acid, featuring a methyl group at the 9th position and a (4-hydroxy-3-methoxyphenyl)methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 9-methyldecanoic acid with (4-hydroxy-3-methoxyphenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 9-methyldecanoic acid and (4-hydroxy-3-methoxyphenyl)methanol.
Reduction: 9-methyldecanol and (4-hydroxy-3-methoxyphenyl)methanol.
Substitution: Various substituted phenolic esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular pathways. The phenolic group may contribute to its antioxidant activity by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid, methyl ester: Similar in structure but lacks the phenolic ester group.
Methyl 3-hydroxydecanoate: Contains a hydroxyl group at the 3rd position instead of the phenolic ester.
Methyl ferulate: Contains a similar phenolic ester group but with a different alkyl chain.
Uniqueness
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester is unique due to the presence of both a methyl group at the 9th position and a (4-hydroxy-3-methoxyphenyl)methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
240110-07-0 |
|---|---|
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(4-hydroxy-3-methoxyphenyl)methyl 9-methyldecanoate |
InChI |
InChI=1S/C19H30O4/c1-15(2)9-7-5-4-6-8-10-19(21)23-14-16-11-12-17(20)18(13-16)22-3/h11-13,15,20H,4-10,14H2,1-3H3 |
InChI-Schlüssel |
WVSXVSXOFDMRIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)

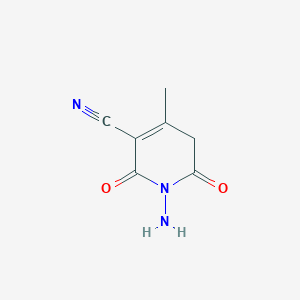
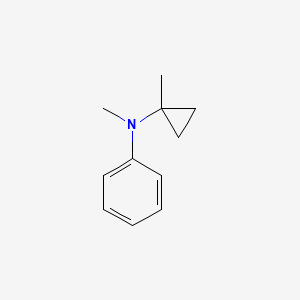
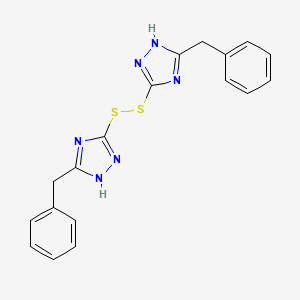

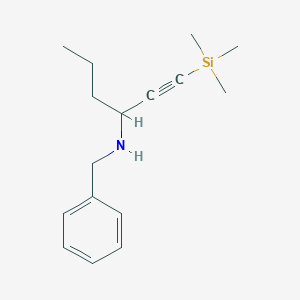
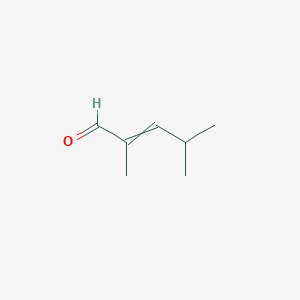

![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
